molecular formula C12H10ClF2N3O B213589 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213589
M. Wt: 285.68 g/mol
InChI Key: ZQCBYMUTTLCJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, the compound has been found to inhibit the activity of specific protein kinases such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K), which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
The compound 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways. In addition, the compound has been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

The compound 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-inflammatory and anti-cancer activities, which make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One of the directions is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is the investigation of the compound's mechanism of action and its interaction with specific enzymes and signaling pathways. Furthermore, the compound's potential applications in agriculture and environmental science should also be explored.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3,4-difluoroaniline and 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

The compound 4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to have various scientific research applications. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways.

properties

Product Name

4-chloro-N-(3,4-difluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C12H10ClF2N3O

Molecular Weight

285.68 g/mol

IUPAC Name

4-chloro-N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10ClF2N3O/c1-6-10(13)11(17-18(6)2)12(19)16-7-3-4-8(14)9(15)5-7/h3-5H,1-2H3,(H,16,19)

InChI Key

ZQCBYMUTTLCJCD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=C(C=C2)F)F)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=C(C=C2)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.